![molecular formula C14H7BrFNO2 B5519366 6-bromo-2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 5761-13-7](/img/structure/B5519366.png)
6-bromo-2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including those related to 6-bromo-2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one, often involves strategies like the reaction of aminoalcohols with bromoethylsulfonium salts to form 1,4-heterocyclic compounds such as benzoxazepines through a vinyl sulfonium salt followed by annulation process (Yar, McGarrigle, & Aggarwal, 2009).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone core with various substitutions that significantly impact their chemical behavior and biological activities. For instance, the crystal structure analysis of similar molecules has provided insights into the importance of intramolecular hydrogen bonding and the role of substituents in determining the molecule's conformation (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).
Chemical Reactions and Properties
Benzoxazinone derivatives undergo various chemical reactions, including nucleophilic attacks, which lead to the formation of a wide range of compounds. The reactivity towards amines, Schiff bases, and azines demonstrates their chemoselectivity and the potential for generating diverse molecular architectures (Derbala, 1996).
Physical Properties Analysis
The physical properties of benzoxazinone derivatives like 6-bromo-2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one are influenced by their molecular structure. Crystallographic studies reveal details about their solid-state organization, which is critical for understanding their solubility, stability, and intermolecular interactions important for their potential applications (Filipenko et al., 1981).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study on the synthesis of quinazolinones, including derivatives of 6-bromo-2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one, showed their potential antimicrobial activities. This research highlighted the synthesis process and the biological evaluation of these compounds, providing insights into their utility in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Hypolipidemic Effects
Another study focused on the hypolipidemic properties of a series of 4H-3,1-benzoxazin-4-ones, demonstrating their ability to affect plasma lipid levels positively. These compounds, including variations of the parent molecule, showed potential in elevating high-density lipoprotein (HDL) levels in rats, offering a basis for therapeutic applications in managing lipid disorders (Fenton et al., 1989).
Anti-Inflammatory and Cytotoxicity Screening
Research into halogenated phenyl benzoxazole derivatives, closely related to 6-bromo-2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one, has demonstrated significant anti-inflammatory and cytotoxic activities. These studies reveal the importance of halogen substitution in enhancing the biological efficacy of benzoxazole derivatives, showing promise for therapeutic development (Thakral et al., 2022).
Propiedades
IUPAC Name |
6-bromo-2-(3-fluorophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-9-4-5-12-11(7-9)14(18)19-13(17-12)8-2-1-3-10(16)6-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCYGKISYYHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352508 |
Source
|
Record name | ST031385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5761-13-7 |
Source
|
Record name | ST031385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.